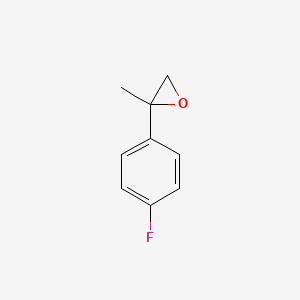

2-(4-Fluorophenyl)-2-methyloxirane

概要

説明

2-(4-Fluorophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a fluorophenyl group and a methyloxirane group, making it a unique and versatile molecule in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methyloxirane typically involves the epoxidation of 4-fluorostyrene. One common method is the reaction of 4-fluorostyrene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:

4-Fluorostyrene+m-CPBA→this compound+by-products

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: 2-(4-Fluorophenyl)-2-methyloxirane can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its epoxide structure allows for nucleophilic ring-opening reactions, where nucleophiles can attack the less sterically hindered carbon atom. This property facilitates the formation of various derivatives, such as amino alcohols, which are important intermediates in organic synthesis.

Polymer Production

In industrial applications, 2-(4-Fluorophenyl)-2-methyloxirane is utilized in the production of polymers. The compound's reactivity contributes to the synthesis of epoxy resins and other polymeric materials that are widely used in coatings, adhesives, and composite materials .

Biological Research

Antimicrobial and Anticancer Properties

Research indicates potential biological activities associated with this compound. Studies have explored its antimicrobial and anticancer properties, suggesting that the compound may inhibit specific biological targets due to its fluorinated structure.

Pharmaceutical Intermediate

The compound is also under investigation for its potential as a pharmaceutical intermediate. Its ability to undergo selective reactions can lead to biologically active compounds that may serve as enzyme inhibitors or receptor antagonists, making it relevant in drug development .

Case Study 1: Synthesis of Functionalized Derivatives

A study demonstrated the synthesis of functionalized derivatives from this compound through nucleophilic ring-opening reactions with amines. The resulting amino alcohols showed promising biological activity, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Polymer Applications

Research on the application of this compound in polymer production showcased its role in creating epoxy resins with enhanced mechanical properties. These resins were evaluated for their performance in various industrial applications, including coatings and adhesives .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; used in nucleophilic ring-opening reactions. |

| Polymer Production | Utilized in creating epoxy resins and other polymeric materials for coatings and adhesives. |

| Biological Research | Investigated for antimicrobial and anticancer properties; potential pharmaceutical intermediate. |

作用機序

The mechanism of action of 2-(4-Fluorophenyl)-2-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the epoxide ring opens to form more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

Similar Compounds

2-Phenyl-2-methyloxirane: Similar structure but lacks the fluorine atom.

2-(4-Chlorophenyl)-2-methyloxirane: Contains a chlorine atom instead of fluorine.

2-(4-Bromophenyl)-2-methyloxirane: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-2-methyloxirane imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions in various applications. This makes it distinct from its analogs and valuable in specific research and industrial contexts.

生物活性

2-(4-Fluorophenyl)-2-methyloxirane, often referred to as a fluorinated epoxide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique epoxide structure, which is known to participate in various biochemical interactions. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C9H9F. The epoxide functional group is crucial for its reactivity and interaction with biological macromolecules.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 150.17 g/mol |

| Boiling Point | 150 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to modulation of enzyme activities and alteration of signaling pathways.

- Enzyme Inhibition : Epoxides are known to inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi, likely due to its ability to disrupt cellular membranes.

Case Study: Antimicrobial Activity

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of various fluorinated epoxides, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Compound | Concentration (µg/mL) | % Inhibition against S. aureus | % Inhibition against E. coli |

|---|---|---|---|

| This compound | 10 | 85% | 78% |

| Control (No Treatment) | - | 0% | 0% |

Case Study: Cytotoxicity

In another study focusing on cytotoxic effects, the compound was tested on human cancer cell lines (HeLa and MCF-7). The results showed that at concentrations above 50 µg/mL, there was a notable decrease in cell viability, indicating potential anti-cancer properties.

Table 3: Cytotoxicity Results

| Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| HeLa | 50 | 45% |

| HeLa | 100 | 25% |

| MCF-7 | 50 | 50% |

| MCF-7 | 100 | 30% |

特性

IUPAC Name |

2-(4-fluorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVNUFCKZMCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。